
2-Methyl-2,3-dihydro-1H-2,1-benzazaborol-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2,3-dihydro-1H-2,1-benzazaborol-1-ol is a chemical compound that belongs to the class of boron-containing heterocycles This compound is characterized by the presence of a boron atom within a fused ring structure, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3-dihydro-1H-2,1-benzazaborol-1-ol typically involves the reaction of 2-methylbenzimidazole with boron-containing reagents under controlled conditions. One common method involves the use of boronic acids or boron halides in the presence of a base to facilitate the formation of the boron-heterocycle. The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation and ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic processes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process, making it feasible for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,3-dihydro-1H-2,1-benzazaborol-1-ol undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron-containing ring to more reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, and various substituted derivatives of the original compound. These products can be further utilized in organic synthesis and materials science applications .
Scientific Research Applications
2-Methyl-2,3-dihydro-1H-2,1-benzazaborol-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various organic reactions.
Biology: The compound’s boron-containing structure makes it a potential candidate for boron neutron capture therapy (BNCT) in cancer treatment.
Medicine: It is explored for its potential as an antimicrobial and anticancer agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2,3-dihydro-1H-2,1-benzazaborol-1-ol involves its interaction with molecular targets through its boron atom. The boron atom can form coordinate bonds with electron-rich species, facilitating various chemical transformations. In biological systems, the compound can interact with biomolecules, potentially disrupting cellular processes and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzimidazole: A precursor in the synthesis of 2-Methyl-2,3-dihydro-1H-2,1-benzazaborol-1-ol, it shares a similar core structure but lacks the boron atom.
Boron-containing heterocycles: Compounds like boronic acids and borate esters share the boron atom but differ in their ring structures and reactivity.
Uniqueness
This compound is unique due to its fused ring structure containing a boron atom, which imparts distinct chemical reactivity and stability. This uniqueness makes it valuable in various applications, from organic synthesis to medicinal chemistry .
Properties
CAS No. |
89291-19-0 |
|---|---|
Molecular Formula |
C8H10BNO |
Molecular Weight |
146.98 g/mol |
IUPAC Name |
1-hydroxy-2-methyl-3H-2,1-benzazaborole |
InChI |
InChI=1S/C8H10BNO/c1-10-6-7-4-2-3-5-8(7)9(10)11/h2-5,11H,6H2,1H3 |
InChI Key |
GBLOHDSIUBNPMK-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=CC=CC=C2CN1C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


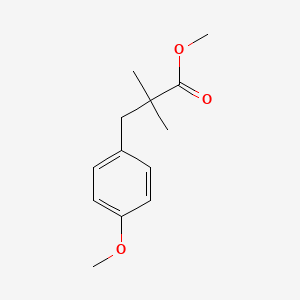
![1-[2-[(4-Ethoxyphenyl)methylsulfanyl]ethyl]-3-(4-methoxyphenyl)thiourea](/img/structure/B14154057.png)
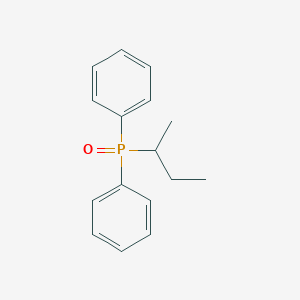
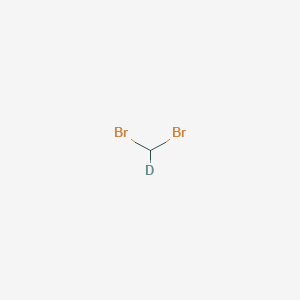
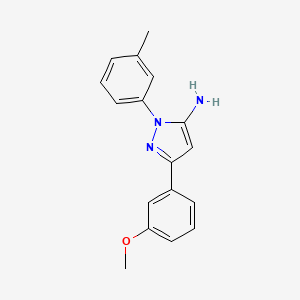
![3-[3-(4-Bromophenyl)-2-thioxoimidazolidin-1-yl]propanoic acid](/img/structure/B14154085.png)
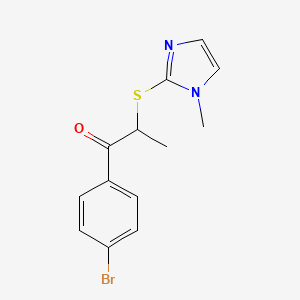
![2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B14154098.png)
![N-[1-(4-propyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide](/img/structure/B14154099.png)
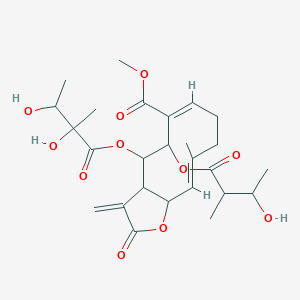
![3-(4-Methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14154107.png)
![5-(4-methylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B14154114.png)
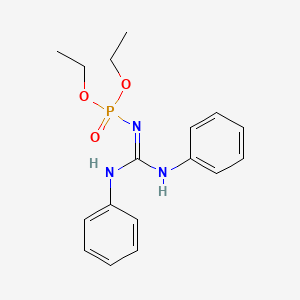
![[3,4-Diacetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14154128.png)
